molecular formula C12H14N2S B12099081 5-(4-Isopropylphenyl)thiazol-2-amine

5-(4-Isopropylphenyl)thiazol-2-amine

Cat. No.: B12099081
M. Wt: 218.32 g/mol
InChI Key: KBMGREXSENBGRK-UHFFFAOYSA-N
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Description

5-(4-Isopropylphenyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications . The compound features a thiazole ring substituted with a 4-isopropylphenyl group at the 5-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropylphenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives . The reaction involves the condensation of α-haloketones with thioamides under acidic or basic conditions. For this specific compound, the starting materials would include 4-isopropylbenzaldehyde, thiourea, and α-bromoacetophenone. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropylphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include halogenated thiazoles, nitrothiazoles, and various substituted thiazole derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-(4-Isopropylphenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Isopropylphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-isopropylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

5-(4-propan-2-ylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N2S/c1-8(2)9-3-5-10(6-4-9)11-7-14-12(13)15-11/h3-8H,1-2H3,(H2,13,14)

InChI Key

KBMGREXSENBGRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CN=C(S2)N

Origin of Product

United States

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